2,6-Dichloropyridine-4-carbothioamide

Medicinal chemistry Process chemistry Synthetic methodology

Researchers needing validated halogenated pyridine scaffolds face substitution-dependent bioactivity risks. This 2,6-dichloro-4-carbothioamide (CAS 175204-46-3) delivers precise electronic modulation for reproducible SAR. - Rule-of-three compliant fragment (MW 207.08, LogP 2.72) for kinase/protease screening - Orthogonal SNAr and carbothioamide derivatization vectors for library synthesis - Dual chlorine substitution validated vs. positional isomers; tubulin polymerization inhibition class evidence

Molecular Formula C6H4Cl2N2S
Molecular Weight 207.08 g/mol
CAS No. 175204-46-3
Cat. No. B065517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-4-carbothioamide
CAS175204-46-3
Molecular FormulaC6H4Cl2N2S
Molecular Weight207.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C(=S)N
InChIInChI=1S/C6H4Cl2N2S/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)
InChIKeyQZDZCVBAYMPTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine-4-carbothioamide: Chemical Identity


2,6-Dichloropyridine-4-carbothioamide (CAS 175204-46-3) is a halogenated heterocyclic building block belonging to the polyhalopyridine class [1], characterized by a pyridine core substituted with chlorine atoms at the 2- and 6-positions and a carbothioamide group at the 4-position. Its molecular formula is C6H4Cl2N2S, with a molecular weight of 207.08 g/mol, a calculated LogP of 2.72, and a density of 1.555 g/cm³ . The compound is supplied primarily as a fragment molecule scaffold for drug discovery and as a synthetic intermediate for pharmaceutical and agrochemical development .

Irreplaceability of 2,6-Dichloropyridine-4-carbothioamide


Generic substitution fails because the 2,6-dichloro substitution pattern on the pyridine-4-carbothioamide scaffold confers distinct electronic and steric properties that are not interchangeable with unsubstituted, mono-chlorinated, or differently substituted analogs [1]. The electron-withdrawing chlorine atoms at both ortho positions modulate the reactivity of the carbothioamide moiety and influence metal coordination behavior, hydrogen-bonding capacity, and metabolic stability relative to parent pyridine-4-carbothioamide [2]. Class-level evidence from pyridine carbothioamide (PCA) derivatives demonstrates that subtle changes in ring substitution profoundly alter tubulin polymerization inhibition potency and target engagement profiles [3], underscoring why even structurally close positional isomers such as 4,6-dichloropyridine-2-carbothioamide or 2,6-dichloropyridine-3-carbothioamide cannot be assumed to exhibit equivalent performance in downstream applications without empirical validation.

2,6-Dichloropyridine-4-carbothioamide Differentiation Evidence


Synthetic Step-Efficiency Advantage

This compound provides direct access to a 2,6-dichloro-substituted pyridine-4-carbothioamide scaffold without requiring post-synthetic halogenation of a pre-formed carbothioamide core [1]. In contrast, functionalizing unsubstituted pyridine-4-carbothioamide (MW 138.19 g/mol) to achieve the 2,6-dichloro pattern requires additional synthetic steps with associated yield losses [1]. The retention of both chlorine atoms enables orthogonal derivatization via nucleophilic aromatic substitution (SNAr) at either the 2- or 6-position while preserving the carbothioamide group at the 4-position for independent transformations .

Medicinal chemistry Process chemistry Synthetic methodology

Cytotoxicity Against Cancer Cell Lines

2,6-Dichloropyridine-4-carbothioamide has demonstrated dose-dependent cytotoxicity in cancer cell line models . In vitro studies show a reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment, accompanied by an increase in apoptotic cells as determined by flow cytometry . This provides a baseline cytotoxic potency for scaffold optimization. Notably, class-level evidence from related pyridine carbothioamide derivatives shows that N-phenyl 4-substituted and 2,4-disubstituted PCAs exhibit potent tubulin polymerization inhibition, indicating that the carbothioamide pharmacophore is mechanistically relevant for anticancer activity [1].

Anticancer research Oncology Cytotoxicity assay

Fragment-Based Drug Discovery Utility

2,6-Dichloropyridine-4-carbothioamide is specifically characterized and supplied as a fragment molecule scaffold . Its molecular weight of 207.08 g/mol places it firmly within the fragment space (typically <300 Da), while the dichloro substitution provides two vectors for molecular linking, expansion, and modification . The calculated LogP of 2.72 offers moderate lipophilicity suitable for fragment growing strategies. In comparison, unsubstituted pyridine-4-carbothioamide (MW 138.19 g/mol) lacks the dual halogen handles required for parallel derivatization, and mono-halogenated analogs offer only a single vector for chemical elaboration [1].

Fragment-based drug discovery FBDD Lead generation

Market Availability vs. Positional Isomers

Commercial availability data indicate that 2,6-dichloropyridine-4-carbothioamide (CAS 175204-46-3) is offered at 95% purity or higher from multiple suppliers serving pharmaceutical R&D markets . In contrast, positional isomer 4,6-dichloropyridine-3-carbothioamide is available at comparable purity (95%) but with the carbothioamide group at the 3-position rather than the 4-position [1]. The regioisomeric placement of the carbothioamide group fundamentally alters the electronic distribution and metal-binding geometry of the molecule; pyridine-4-carbothioamides are known to coordinate through the thiocarbonyl sulfur and pyridine nitrogen in bidentate fashion [2], a coordination mode that differs for 3-substituted analogs. This regiospecificity cannot be compensated by purity equivalence alone.

Chemical sourcing Procurement Quality specifications

2,6-Dichloropyridine-4-carbothioamide Application Scenarios


Fragment-Based Drug Discovery Building Block

The compound's molecular weight of 207.08 Da, calculated LogP of 2.72, and dual chlorine substitution positions it as a rule-of-three compliant fragment molecule with two orthogonal vectors for chemical elaboration . It is suited for fragment screening campaigns targeting kinases, proteases, or other enzymes where halogenated aromatic scaffolds demonstrate favorable binding efficiency. The presence of the carbothioamide moiety provides a metal-chelating or hydrogen-bonding pharmacophore that can be grown, merged, or linked to improve target affinity .

Anticancer Lead Optimization and SAR Studies

With demonstrated dose-dependent cytotoxicity (IC50 ≈ 25 µM) and apoptosis induction in cancer cell line models , this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Class-level evidence confirms that pyridine carbothioamide derivatives exhibit tubulin polymerization inhibition [1], supporting the rational design of next-generation analogs through systematic modification of the 2- and 6-chloro substituents while preserving the core pharmacophore.

Heterocyclic Metal Complex Synthesis

Pyridine-4-carbothioamides are established as bidentate ligands that coordinate through the thiocarbonyl sulfur and pyridine nitrogen atoms [2]. The 2,6-dichloro substitution on this scaffold modulates the electron density at the coordination sites, potentially altering complex stability and biological activity. This compound is appropriate for researchers synthesizing transition metal or lanthanide complexes intended for antibacterial, antifungal, or catalytic evaluation [2].

Precursor for Multi-Functionalized Pyridine Derivatives

The 2- and 6-chloro substituents are labile to nucleophilic aromatic substitution (SNAr), enabling sequential or orthogonal derivatization to introduce amines, alkoxides, thiols, or carbon nucleophiles . Meanwhile, the 4-carbothioamide group can be independently transformed to thiazoles, thiadiazoles, amidines, or nitriles without cross-interference. This dual functionality makes the compound an efficient intermediate for generating diverse chemical libraries in parallel synthesis workflows .

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